

An In-depth Technical Guide to the Physicochemical Properties of Carbomer 934

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomer 934 is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose.[1] It is a synthetic polymer widely utilized in the pharmaceutical and cosmetic industries as a thickening, suspending, and emulsifying agent.[1][2][3] In its raw form, it presents as a white, fluffy, and hygroscopic powder.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Carbomer 934, including detailed experimental protocols and visual representations of key processes to support researchers and formulation scientists.

Core Physicochemical Properties

Carbomer 934's utility in various applications stems from its unique physicochemical characteristics. A summary of these properties is presented below.

Quantitative Data Summary

The key quantitative specifications for **Carbomer 934** are summarized in the table below for easy reference and comparison.



| Property | Specification | Source |
|---|--|--------|
| Appearance | White, fluffy, hygroscopic powder | [1] |
| Molecular Weight | Approximately 3,000,000 g/mol | [4] |
| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on a dried basis) | [1][5] |
| Viscosity (0.5% neutralized aqueous dispersion at 25°C) | 30,500 - 39,400 mPa⋅s (centipoises) | [1][4] |
| Primary Particle Size | ~0.2 μm in diameter | [1] |
| Flocculated Powder Particle Size | 2-7 μm in diameter | [1] |
| Melting Point | >255°C (decomposes) | [2][6] |
| Boiling Point | 116°C | [2][6] |
| Density | 1.2 g/mL | [2][6] |

Solubility and Swelling Behavior

Carbomer 934 does not dissolve in a conventional manner but swells significantly in water and other polar solvents to form a gel or dispersion.[1] This swelling is attributed to its three-dimensionally cross-linked microgel structure.[1] The polymer is soluble in water, glycerol, and, following neutralization, in ethanol (95%).[1] Neutralization of the carboxylic acid groups with a suitable base (e.g., sodium hydroxide, triethanolamine) is essential for the formation of a highly viscous gel.[1]

The swelling of **Carbomer 934** is pH-dependent. At low pH, the carboxylic acid groups are protonated, leading to a more compact polymer structure. As the pH increases, the carboxylic acid groups ionize, resulting in electrostatic repulsion between the polymer chains and subsequent uncoiling and swelling of the polymer network.

Rheological Properties



The viscosity of **Carbomer 934** dispersions is a critical parameter for its application as a thickening agent. The viscosity is highly dependent on the concentration of the polymer, the pH of the dispersion, and the presence of ions. Neutralization to a pH of approximately 6-7 results in the maximum viscosity.[7]

Bioadhesive Properties

Carbomer 934 is known for its strong bioadhesive properties, making it a valuable excipient in mucoadhesive drug delivery systems.[8][9] The mechanism of bioadhesion involves the formation of hydrogen bonds and electrostatic interactions between the carboxylic acid groups of the polymer and the mucin glycoproteins of the mucous membranes.[10][11] This adhesion prolongs the residence time of the dosage form at the site of application, potentially leading to improved drug absorption.[9][12][13]

Stability and Storage

Carbomer 934 is a stable and hygroscopic substance.[14] It should be stored in a cool, dry environment in an airtight, corrosion-resistant container.[14] Heating at 104°C for 2 hours does not affect its thickening properties; however, exposure to excessive temperatures can lead to discoloration and reduced stability.[14] Complete decomposition occurs upon heating at 260°C for 30 minutes.[14] Light can cause oxidation, leading to a decrease in the viscosity of its dispersions.[14] This can be mitigated by the addition of water-soluble UV absorbents.[14]

Experimental Protocols

Detailed methodologies for the characterization of key physicochemical properties of **Carbomer 934** are provided below.

Viscosity Measurement

The viscosity of a **Carbomer 934** dispersion is a critical quality control parameter. A typical experimental protocol is as follows:

• Preparation of Dispersion: Slowly sprinkle a precisely weighed amount of **Carbomer 934** (e.g., to create a 0.5% w/v dispersion) into the vortex of continuously stirred purified water.



- Hydration: Allow the dispersion to hydrate for a sufficient period (e.g., 1-2 hours) with gentle stirring to ensure complete dispersion and avoid the formation of lumps.
- Neutralization: Neutralize the dispersion to a target pH (e.g., 7.0 ± 0.2) by the dropwise addition of a suitable base, such as a 10% w/v sodium hydroxide solution, while continuously monitoring the pH with a calibrated pH meter.
- Viscosity Measurement: Measure the viscosity of the resulting gel using a calibrated rotational viscometer at a controlled temperature (e.g., 25°C). The selection of the spindle and rotational speed should be appropriate for the expected viscosity range to ensure the reading is within the optimal torque range of the instrument.

Carboxylic Acid Content Assay

The carboxylic acid content is determined by a potentiometric titration method:

- Sample Preparation: Accurately weigh a sample of **Carbomer 934** (previously dried in a vacuum oven) and disperse it in a suitable volume of purified water.
- Titration: Titrate the dispersion with a standardized solution of sodium hydroxide (e.g., 0.1 N)
 using a potentiometric titrator.
- Endpoint Determination: The endpoint of the titration is determined from the inflection point of the titration curve.
- Calculation: The percentage of carboxylic acid groups is calculated based on the volume of titrant consumed, its normality, and the weight of the **Carbomer 934** sample.

Identification via Infrared (IR) Spectroscopy

The identity of **Carbomer 934** can be confirmed using Fourier-transform infrared (FTIR) spectroscopy:

- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the Carbomer 934 sample.
- Spectral Acquisition: Record the IR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

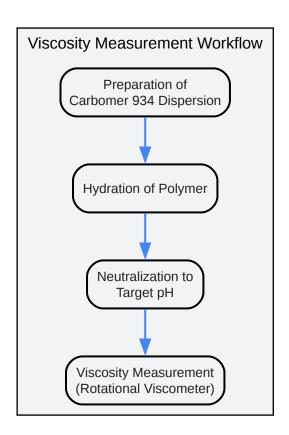


• Spectral Analysis: The resulting spectrum should exhibit characteristic absorption bands at approximately 1710, 1454, 1414, 1245, 1172, 1115, and 801 cm⁻¹.[1] This spectrum should be compared to a reference spectrum of **Carbomer 934**.

Visualizations

Experimental Workflows and Logical Relationships

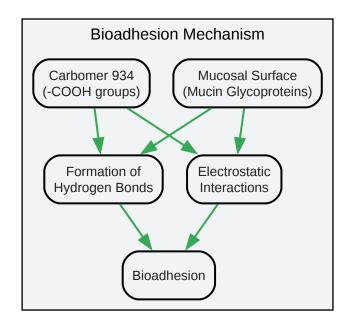
The following diagrams illustrate key experimental workflows and logical relationships related to the characterization and application of **Carbomer 934**.



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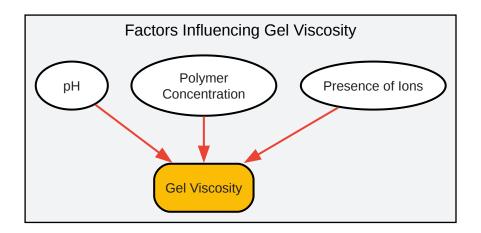
Caption: Workflow for determining the viscosity of Carbomer 934 gels.





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Caption: Key interactions in the bioadhesion of Carbomer 934.



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Caption: Primary factors affecting the viscosity of Carbomer 934 gels.

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